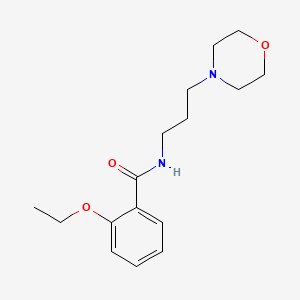

o-Ethoxy-N-(3-morpholinopropyl)benzamide

描述

属性

CAS 编号 |

78109-88-3 |

|---|---|

分子式 |

C16H24N2O3 |

分子量 |

292.37 g/mol |

IUPAC 名称 |

2-ethoxy-N-(3-morpholin-4-ylpropyl)benzamide |

InChI |

InChI=1S/C16H24N2O3/c1-2-21-15-7-4-3-6-14(15)16(19)17-8-5-9-18-10-12-20-13-11-18/h3-4,6-7H,2,5,8-13H2,1H3,(H,17,19) |

InChI 键 |

YZBWJKXWVHZMER-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NCCCN2CCOCC2 |

规范 SMILES |

CCOC1=CC=CC=C1C(=O)NCCCN2CCOCC2 |

其他CAS编号 |

78109-88-3 |

同义词 |

D 703 D-703 D703 |

产品来源 |

United States |

科学研究应用

Anticancer Properties

One of the most significant applications of O-Ethoxy-N-(3-morpholinopropyl)benzamide is its role as a potential inhibitor of B-cell lymphoma 3 (Bcl-3), a proto-oncogene involved in the modulation of NF-κB signaling pathways. Bcl-3 overexpression has been implicated in various cancers, including breast cancer and lymphomas. Studies have shown that compounds targeting Bcl-3 can inhibit tumor growth and metastasis. Specifically, this compound has been noted for its ability to suppress Bcl-3 activity, making it a candidate for therapeutic strategies aimed at preventing cancer progression and metastasis .

Anti-inflammatory Applications

This compound may also serve as a therapeutic agent in inflammatory diseases. Inhibition of p38 mitogen-activated protein kinases (MAPK) is crucial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structural characteristics of this compound suggest that it could be developed into a drug that modulates these pathways, thus providing relief from inflammatory symptoms .

Enzyme Inhibition Studies

This compound can be utilized in enzyme inhibition studies, particularly in examining its effects on various kinases involved in cellular signaling pathways. Such studies are essential for understanding the compound's mechanism of action and potential interactions with other therapeutic agents.

Tumor Growth Inhibition

In experimental models, compounds similar to this compound have demonstrated significant efficacy in inhibiting tumor growth. For instance, studies involving breast cancer cell lines showed that these compounds could reduce tumor size significantly compared to controls .

Cytotoxicity Tests

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while the compound exhibits cytotoxic effects on cancer cells, it shows lower toxicity toward normal cells, which is a desirable feature for any anticancer agent .

Data Tables

The following tables summarize key findings from studies involving this compound:

相似化合物的比较

Table 1: Structural Comparison of Benzamide Derivatives

- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound is electron-donating, contrasting with electron-withdrawing substituents like dichloropyrrole (Compound 37) or sulfamoyl (P10), which may alter reactivity and binding interactions.

Spectroscopic Characterization

Key spectroscopic differences are summarized below:

Table 3: Spectral Data Comparison

准备方法

Acid Chloride-Mediated Amidation

A classical approach involves the reaction of o-ethoxybenzoyl chloride with 3-morpholinopropylamine. The synthesis begins with the preparation of o-ethoxybenzoic acid, typically derived from salicylic acid via ethylation using ethyl bromide or diethyl sulfate in the presence of a base such as potassium carbonate. The resulting o-ethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Procedure :

-

Activation of Carboxylic Acid : o-Ethoxybenzoic acid (1.0 equiv) is refluxed with SOCl₂ (1.2 equiv) in dry dichloromethane (DCM) for 3–4 hours. Excess SOCl₂ is removed under reduced pressure to yield o-ethoxybenzoyl chloride.

-

Amide Coupling : The acid chloride is dissolved in DCM and added dropwise to a solution of 3-morpholinopropylamine (1.1 equiv) and triethylamine (TEA, 1.5 equiv) at 0–5°C. The reaction proceeds for 12 hours at room temperature.

-

Workup : The mixture is washed with 5% HCl (to remove unreacted amine), saturated NaHCO₃ (to neutralize excess acid), and brine. The organic layer is dried over MgSO₄, concentrated, and purified via recrystallization from ethanol/water.

Yield : 70–75%

Purity : >95% (HPLC)

This method, while reliable, requires stringent anhydrous conditions and generates stoichiometric amounts of HCl gas, necessitating careful handling.

Phosphorus Oxychloride (POCl₃)-Activated Amidation

An alternative method avoids isolated acid chloride intermediates by leveraging in situ activation of the carboxylic acid. This approach, inspired by the extractive reaction mechanism described in CN105541656A, enhances atom economy and reduces waste.

Procedure :

-

Acid Activation : o-Ethoxybenzoic acid (1.0 equiv) is dissolved in a tetrahydrofuran (THF)/ethyl acetate (1:1 v/v) mixture. Phosphorus oxychloride (1.3–1.6 equiv) is added at 0–5°C, and the mixture is stirred for 1 hour.

-

Amine Addition : 3-Morpholinopropylamine (1.1 equiv) is introduced, followed by dropwise addition of 25–28% ammonium hydroxide to maintain a pH of 8–9. The reaction is stirred at room temperature for 4 hours.

-

Workup : The organic layer is separated, washed sequentially with 2% HCl, 5% NaHCO₃, and saturated NaCl. After drying over anhydrous MgSO₄, the solvent is removed under vacuum, and the crude product is recrystallized from ethyl acetate/hexane.

Yield : 85–88%

Purity : >98.5% (HPLC)

This method’s advantages include milder conditions, higher yield, and recyclable solvents, aligning with green chemistry principles.

Carbodiimide-Mediated Coupling

Modern coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) offer a third route, particularly suitable for sensitive substrates.

Procedure :

-

Activation : o-Ethoxybenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DMF and stirred at 0°C for 30 minutes.

-

Amine Addition : 3-Morpholinopropylamine (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed with 1M HCl, NaHCO₃, and brine. Column chromatography (SiO₂, 5% MeOH/DCM) affords the pure product.

Yield : 80–82%

Purity : >97% (HPLC)

While efficient, this method’s reliance on costly coupling agents and chromatography limits scalability.

Comparative Analysis of Synthetic Methods

| Parameter | Acid Chloride Method | POCl₃ Activation | Carbodiimide Coupling |

|---|---|---|---|

| Yield | 70–75% | 85–88% | 80–82% |

| Purity | >95% | >98.5% | >97% |

| Reaction Time | 12–16 hours | 4–6 hours | 24 hours |

| Cost | Low | Moderate | High |

| Scalability | Moderate | High | Low |

| Environmental Impact | High (HCl gas) | Low | Moderate (DMF waste) |

The POCl₃ activation method emerges as the most balanced approach, offering high yield, purity, and scalability with minimal environmental impact.

Optimization Strategies and Challenges

Solvent Selection

The choice of solvent significantly affects reaction efficiency. Polar aprotic solvents like THF enhance the solubility of intermediates, while ethyl acetate facilitates phase separation during workup. In contrast, DMF, though effective in carbodiimide couplings, complicates solvent recovery.

Temperature Control

Exothermic reactions during acid chloride formation or POCl₃ activation necessitate strict temperature control (0–5°C) to prevent side reactions such as esterification or over-activation.

Purification Challenges

The product’s high polarity necessitates careful selection of recrystallization solvents. Ethanol/water mixtures (1:1) are optimal for removing unreacted amine, while ethyl acetate/hexane systems yield crystals with minimal impurities.

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CONH), 7.52–7.48 (m, 1H, Ar-H), 7.41–7.35 (m, 2H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.58–3.54 (m, 4H, morpholine-OCH₂), 2.38–2.30 (m, 6H, morpholine-NCH₂ and CH₂NH), 1.38 (t, J=7.0 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 166.8 (C=O), 157.2 (C-O), 132.1, 128.9, 124.5, 119.8 (Ar-C), 66.3 (OCH₂), 53.1 (morpholine-NCH₂), 45.2 (CH₂NH), 14.7 (CH₃).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) shows a single peak at t = 6.7 minutes, confirming >98.5% purity.

Industrial-Scale Considerations

For bulk production, the POCl₃ activation method is preferred due to its scalability and solvent recyclability (>80% recovery) . Continuous flow systems could further enhance efficiency by minimizing thermal gradients during exothermic steps.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for o-Ethoxy-N-(3-morpholinopropyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, including amide bond formation between substituted benzoyl chlorides and 3-morpholinopropylamine. Key steps include:

- Coupling Reactions : Use coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DCM or DMF) under inert atmospheres to minimize hydrolysis .

- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency, monitored via TLC or HPLC .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization improves purity. Yields vary (60–66%) depending on solvent choice and catalyst .

Q. Which analytical techniques are critical for characterizing o-Ethoxy-N-(3-morpholinopropyl)benzamide?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity, with chemical shifts for ethoxy (~1.3 ppm for CH, ~4.0 ppm for OCH) and morpholine protons (~2.4–3.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 347.2) .

- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm) and ethoxy C-O bonds (~1250 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of o-Ethoxy-N-(3-morpholinopropyl)benzamide?

- Methodological Answer:

- Structural Modifications : Introduce substituents (e.g., halogens, nitro groups) at the benzamide or morpholine ring to assess electronic effects on target binding .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes/receptors (e.g., kinases, GPCRs). Validate via binding affinity assays (SPR or ITC) .

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (Z’-LYTE kinase assays), and anti-inflammatory activity (COX-2 inhibition) .

Q. What strategies are effective for resolving crystallographic data inconsistencies during structural refinement of this compound?

- Methodological Answer:

- Software Selection : Use SHELXL for small-molecule refinement, leveraging constraints for morpholine ring geometry and hydrogen bonding .

- Data Contradiction Analysis : Cross-validate with powder XRD to detect polymorphism. Adjust thermal displacement parameters (ADPs) for disordered ethoxy groups .

- High-Resolution Data : Collect synchrotron-derived data (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and refine twinning parameters if needed .

Q. How can researchers resolve contradictions in synthetic yield data across different methodologies?

- Methodological Answer:

- Parameter Screening : Compare yields under varied catalysts (e.g., Co-catalyzed aminocarbonylation vs. Pd-mediated couplings) and solvent systems (DMF vs. THF) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed intermediates) affecting yield .

- Reaction Kinetics : Perform time-course studies (quenching at intervals) to optimize reaction duration and minimize degradation .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s bioactivity?

- Methodological Answer:

- In Vitro :

- Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for IC determination via flow cytometry .

- Enzyme Inhibition : Screen against serine/threonine kinases using fluorescence-based assays .

- In Vivo :

- Rodent Models : Assess pharmacokinetics (oral bioavailability, half-life) and toxicity (LD) in Sprague-Dawley rats .

- Anti-Inflammatory Models : Carrageenan-induced paw edema in mice to measure COX-2 inhibition .

Data-Driven Research Questions

Q. How can computational tools predict the metabolic stability of o-Ethoxy-N-(3-morpholinopropyl)benzamide?

- Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate cytochrome P450 metabolism (CYP3A4/2D6) and hepatic clearance .

- Metabolite Identification : Simulate phase I/II metabolism (e.g., ethoxy demethylation, glucuronidation) with Schrödinger’s MetaSite .

- Experimental Validation : Compare with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Q. What crystallographic parameters are critical for publishing the compound’s structure?

- Methodological Answer:

- CIF Requirements : Report R1 (>0.05), wR2 (>0.15), and Flack parameter for absolute configuration .

- Thermal Ellipsoids : Ensure displacement parameters (U) for non-H atoms are <0.1 Å .

- Hydrogen Bonding : Document key interactions (e.g., N–H···O between amide and solvent molecules) with distances (2.8–3.2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。